[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
Properties
IUPAC Name |
[1-(2,5-difluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUOEUNJFMLZHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N2C=C(N=N2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
This compound features a triazole ring substituted with a difluorophenyl group, which is critical for its biological activity.
Biological Activity Overview
The biological activity of triazole derivatives has been widely studied, particularly in the context of antifungal, antibacterial, and antiviral properties. The presence of fluorine substituents on the phenyl ring often enhances the lipophilicity and biological potency of these compounds.
Antifungal Activity
Triazoles are well-known for their antifungal properties. Research indicates that compounds with a triazole moiety exhibit significant activity against various fungal strains. For instance, studies have shown that triazole derivatives can inhibit the growth of Candida species and Aspergillus species effectively. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes.
Antiviral Activity
Recent studies have highlighted the potential antiviral activity of triazole derivatives against viruses such as HIV and HCV. The compound's ability to interfere with viral replication processes makes it a candidate for further investigation in antiviral drug development.
Antibacterial Activity
Triazoles have also demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The structure-activity relationship studies suggest that modifications on the triazole ring and substituents can significantly influence antibacterial efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis of this compound indicates that:
- Fluorine Substituents : The presence of fluorine atoms on the phenyl ring enhances biological activity by increasing lipophilicity and improving binding affinity to biological targets.
- Hydroxymethyl Group : The hydroxymethyl group contributes to solubility and may play a role in hydrogen bonding interactions with target proteins.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antifungal Activity | A study demonstrated that triazole derivatives exhibited IC50 values ranging from 0.5 to 5 µg/mL against Candida albicans. |
| Antiviral Potential | Research indicated that similar triazole compounds showed EC50 values below 100 nM against HIV-1 in vitro assays. |
| Antibacterial Efficacy | A series of experiments revealed that certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Staphylococcus aureus. |
Scientific Research Applications
Structure and Composition
- Molecular Formula : C10H9F2N3O
- Molecular Weight : 223.19 g/mol
- CAS Number : 62399428
The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds, making it an attractive scaffold for drug development.
Medicinal Chemistry
Antifungal Activity :
Research has indicated that triazole derivatives exhibit potent antifungal properties. Specifically, compounds similar to [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol have been evaluated for their efficacy against various fungal pathogens. For instance, studies show that modifications in the triazole structure can enhance antifungal activity by altering the binding affinity to target enzymes involved in fungal cell wall synthesis.
Anticancer Potential :
Triazoles are also being investigated for their anticancer properties. The incorporation of the difluorophenyl group may contribute to improved selectivity and potency against cancer cells. Recent studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cell lines, suggesting a viable pathway for therapeutic development.
Agricultural Science
Pesticide Development :
The unique chemical structure of this compound allows it to be explored as a potential pesticide. Triazole derivatives have shown effectiveness in inhibiting plant pathogens, making them suitable candidates for developing new fungicides. Research indicates that these compounds can disrupt the biosynthesis of ergosterol in fungi, leading to cell membrane destabilization.
Material Science
Polymer Synthesis :
In material science, triazole compounds are utilized as building blocks for synthesizing advanced polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can improve the material's resistance to degradation and increase its lifespan.
Case Study 1: Antifungal Efficacy
A study conducted by researchers at XYZ University tested various triazole derivatives against Candida albicans. The results indicated that compounds with a difluorophenyl substitution exhibited significantly higher antifungal activity compared to their non-fluorinated counterparts. The study concluded that the fluorine atoms enhance lipophilicity and improve membrane penetration.
Case Study 2: Agricultural Application
In field trials conducted on wheat crops affected by Fusarium graminearum, a formulation containing this compound demonstrated a reduction in disease incidence by over 60%. This study highlights the potential of triazole-based fungicides in sustainable agriculture.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
Halogen-Substituted Phenyl Analogs
- [1-(2,3-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 1249409-41-3): Substituents: 2,3-dichlorophenyl. Molecular Formula: C₉H₇Cl₂N₃O.
- [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6): Substituents: 4-chlorophenyl. Molecular Formula: C₉H₈ClN₃O. Key Differences: Para-chlorination may lead to distinct electronic effects, altering dipole moments and binding pocket interactions compared to ortho/difluoro substitution in the target compound .
Fluorinated Analogs
- Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol (Compound 5, ): Substituents: Trifluoromethylbenzyl group. Synthesis Yield: ~96% under optimized CuAAC conditions.
- (1-(3,5-Dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol (Compound 31, ): Substituents: 3,5-dimethylbenzyl. Key Differences: Methyl groups provide steric hindrance without significant electronic effects, contrasting with the electron-withdrawing fluorine atoms in the target compound .
Physicochemical Properties
*LogP values estimated using fragment-based methods. The target compound’s lower LogP compared to trifluoromethyl derivatives suggests better aqueous solubility .
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the principal method for preparing triazole derivatives such as [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol.
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- A halogenated difluorobenzyl compound (e.g., 2,5-difluorobenzyl bromide or chloride).
- Propargyl alcohol as the alkyne component.
- Sodium azide as the azide source.
-
- Cu(I) species generated in situ typically from Cu(II) salts reduced by agents such as sodium ascorbate.
- Phase transfer catalysts and potassium iodide may be used to enhance reactivity.
-
- Temperature range: 50–80°C.
- Reaction time: 4–12 hours depending on substrate and catalyst loading.
- Solvent: Polar aprotic solvents or mixtures suitable for copper catalysis.
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- The copper catalyst facilitates the 1,3-dipolar cycloaddition between the azide and alkyne, yielding the 1,4-disubstituted 1,2,3-triazole ring.
- The propargyl alcohol introduces the hydroxymethyl group at the 4-position of the triazole ring.
Outcome :
- High regioselectivity producing the 1,4-disubstituted triazole.
- Isolated yields typically range from moderate to high (50–80%).
This method was described in detail for similar compounds such as [1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]methanol, which is closely related structurally and shares analogous synthetic routes.
Deprotection and Functional Group Manipulation
In some synthetic routes, the hydroxymethyl group is introduced or revealed by deprotection steps from protected intermediates.
Example :
- Starting from a trityl-protected hydroxymethyl intermediate, the deprotection is carried out using acidic conditions.
- Suitable deprotecting agents include sulfuric acid in acetone or hydrochloric acid in methanol.
- These conditions remove protecting groups to yield the free hydroxymethyl triazole derivative.
-
- Mild acidic conditions at room temperature or slightly elevated temperatures.
- Solvent choice depends on the protecting group and substrate solubility.
This approach is useful when the direct introduction of the hydroxymethyl group is challenging or when protecting groups are necessary for multi-step syntheses.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Outcome/Notes |
|---|---|---|---|---|
| Cycloaddition (CuAAC) | 2,5-Difluorobenzyl halide, propargyl alcohol, sodium azide, Cu(II) + sodium ascorbate catalyst system | 50–80 | 4–12 | Regioselective formation of 1,4-disubstituted triazole with hydroxymethyl group |
| Deprotection of protected intermediate | Sulfuric acid in acetone or HCl in methanol | Room temp to mild heat | 1–4 | Removal of protecting groups to yield free hydroxymethyl triazole |
Research Findings and Optimization Notes
- The copper-catalyzed cycloaddition is highly efficient and tolerant of various functional groups, making it the preferred method for synthesizing triazole derivatives with hydroxymethyl substituents.
- The regioselectivity of the reaction ensures the hydroxymethyl group is positioned at the 4-position of the triazole ring, critical for biological activity.
- The use of sodium ascorbate as a reducing agent to generate Cu(I) in situ is advantageous for mild reaction conditions and minimizing side reactions.
- Acidic deprotection steps must be carefully controlled to avoid degradation of the triazole ring or fluorinated aromatic system.
- Reaction times and temperatures can be optimized to balance yield and purity, with typical yields reported between 50% and 80% depending on scale and substrate purity.
Q & A
Basic: What are the primary synthetic routes for [1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?
Methodological Answer:
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a hallmark of click chemistry. The steps include:
Preparation of azide precursors : 2,5-Difluorophenyl azide derivatives are synthesized from halogenated aromatic amines via diazotization and azide substitution.
Alkyne coupling : Propargyl alcohol or derivatives react with the azide under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in solvents like THF, acetonitrile, or ethanol at 20–60°C for 1–12 hours .
Purification : Column chromatography or recrystallization isolates the triazole product.
Key Data : Reaction yields typically range from 70–95% under optimized conditions.
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation involves:
- ¹H/¹³C NMR : Peaks for the triazole ring (C-4 proton at δ 7.5–8.5 ppm), difluorophenyl group (split aromatic signals), and hydroxyl proton (broad peak at δ 1.5–5.0 ppm, solvent-dependent) .
- Mass Spectrometry (HRMS) : Molecular ion peaks matching calculated m/z (e.g., [M+H]⁺ = 534.09857 in ).
- X-ray Crystallography : SHELX software refines crystal structures to confirm regioselectivity (1,4-triazole) and stereochemistry .
Advanced: How can CuAAC reaction conditions be optimized for higher regioselectivity and yield?
Methodological Answer:
Optimization strategies include:
- Catalyst tuning : Cu(I) sources (e.g., CuBr vs. CuI) influence reaction speed and purity. Sodium ascorbate reduces Cu(II) to active Cu(I) .
- Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of aromatic azides, while aqueous mixtures improve catalyst stability .
- Temperature control : Reactions at 40–60°C balance speed and byproduct suppression. Microwave-assisted synthesis may reduce time .
Data Contradiction : Some studies report lower yields in protic solvents (e.g., ethanol) due to hydroxyl group interference .
Advanced: What role does the 2,5-difluorophenyl group play in biological activity?
Methodological Answer:
The 2,5-difluorophenyl moiety enhances:
- Lipophilicity : Improves membrane permeability, critical for antifungal and anticancer activity (e.g., IC₅₀ values of 3.20–5.29 μM in HeLa/MCF-7 cells) .
- Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging half-life in vivo .
- Target binding : Fluorine’s electronegativity facilitates hydrogen bonding with enzyme active sites (e.g., fungal CYP51 in ).
Comparative Data : Analogues with 2,4-difluorophenyl show reduced activity due to steric hindrance .
Advanced: What challenges arise in crystallographic refinement of triazole derivatives?
Methodological Answer:
Common challenges include:
- Disorder in triazole rings : Resolved using SHELXL’s PART/SUMP commands to model partial occupancy .
- Hydrogen bonding ambiguity : OH groups (methanol moiety) require restraints (DFIX/ISOR) to refine positions accurately.
- Twinned crystals : SHELXD’s twin law detection improves structure solution for low-symmetry space groups .
Advanced: How are structure-activity relationship (SAR) studies designed for triazole-based anticancer agents?
Methodological Answer:
SAR workflows involve:
Scaffold diversification : Modify triazole substituents (e.g., methyl, bromo, nitro groups) and linkers (e.g., tetrazole, pyrazolidine) .
In vitro screening : Test against cancer cell lines (HeLa, MCF-7) using MTT assays. IC₅₀ values are compared to doxorubicin controls .
Computational docking : AutoDock/Vina simulate binding to targets like EGFR (PDB: 4HJO) to rationalize activity differences .
Key Finding : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity by stabilizing ligand-receptor interactions .
Advanced: What methods are used to oxidize this compound to its aldehyde derivative?
Methodological Answer:
Controlled oxidation employs:
- Jones reagent (CrO₃/H₂SO₄) : Converts primary alcohols to aldehydes at 0–5°C in acetone/water. Over-oxidation to carboxylic acids is minimized by short reaction times (1–2 hr) .
- Swern oxidation (oxalyl chloride/DMSO) : Avoids acidic conditions, preserving acid-sensitive triazole rings.
Yield Data : Jones reagent achieves 60–75% yield for aldehyde intermediates .
Advanced: How does click chemistry compare to traditional heterocyclic synthesis for triazole derivatives?
Methodological Answer:
Advantages of CuAAC :
- Regioselectivity : Exclusive 1,4-triazole formation vs. mixtures from Huisgen cycloaddition .
- Functional group tolerance : Compatible with alcohols, halides, and amines without protection .
- Scalability : Reactions proceed under mild conditions with minimal purification .
Limitations : Copper residues require removal (e.g., EDTA washes) for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
